molecular formula C20H17Cl2N B14419696 N,N-Dibenzyl-3,4-dichloroaniline CAS No. 80576-51-8

N,N-Dibenzyl-3,4-dichloroaniline

Cat. No.: B14419696
CAS No.: 80576-51-8
M. Wt: 342.3 g/mol
InChI Key: ZATMATZXDOFZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-3,4-dichloroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atom and two chlorine atoms attached to the benzene ring at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-3,4-dichloroaniline typically involves the reaction of 3,4-dichloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-3,4-dichloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: N,N-Dibenzyl-3,4-dichloroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of aniline derivatives on biological systems and their potential as therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds:

    3,4-Dichloroaniline: A precursor to N,N-Dibenzyl-3,4-dichloroaniline, used in the synthesis of herbicides and dyes.

    N-Benzyl-3,4-dichloroaniline: Similar structure but with only one benzyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to the presence of two benzyl groups, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as an intermediate in the synthesis of more complex molecules.

Properties

80576-51-8

Molecular Formula

C20H17Cl2N

Molecular Weight

342.3 g/mol

IUPAC Name

N,N-dibenzyl-3,4-dichloroaniline

InChI

InChI=1S/C20H17Cl2N/c21-19-12-11-18(13-20(19)22)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

ZATMATZXDOFZGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.